

# UFP-512: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**UFP-512**, a potent and selective delta-opioid ( $\delta$ -opioid) receptor agonist, has emerged as a significant research tool and a potential therapeutic agent, particularly in the fields of neuroscience and pain management. Its unique pharmacological profile, characterized by high affinity and selectivity for the  $\delta$ -opioid receptor, offers a promising avenue for the development of novel analgesics and treatments for mood disorders with potentially fewer side effects than traditional mu-opioid receptor agonists. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and multifaceted pharmacological properties of **UFP-512**, supported by quantitative data and detailed experimental methodologies.

### **Chemical Structure and Synthesis**

**UFP-512**, chemically known as (3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid, is a peptidomimetic compound.[1] Its structure is based on the Dmt-Tic pharmacophore, where Dmt is 2',6'-dimethyl-L-tyrosine and Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[1][2] This core structure is crucial for its high affinity and selectivity for the δ-opioid receptor.

Table 1: Chemical and Physical Properties of UFP-512



Property	Value	Reference
IUPAC Name	(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoicacid	
Synonyms	H-Dmt-Tic-NH-CH(CH2- COOH)-Bid, UFP 512, UFP512	
CAS Number	480446-44-4	
Molecular Formula	C31H33N5O5	
Molecular Weight	555.64 g/mol	_
SMILES	CC1=CC(=CC(=C1C INVALID-LINK O)C4=NC5=CC=CC=C5N4">C @@HN)C)O	

The synthesis of **UFP-512** involves solid-phase peptide synthesis techniques. While the exact, detailed protocol for **UFP-512** is proprietary, the general methodology for creating analogues with the Dmt-Tic pharmacophore is well-established. This process typically involves the sequential coupling of protected amino acid residues on a solid support, followed by cleavage and deprotection to yield the final compound. The synthesis of the benzimidazole moiety is a key step, often achieved by reacting a diamine with a carboxylic acid or its derivative.

### **Pharmacological Properties**

**UFP-512** is a highly selective agonist for the  $\delta$ -opioid receptor, exhibiting significantly lower affinity for the mu ( $\mu$ )- and kappa ( $\kappa$ )-opioid receptors. This selectivity is a key attribute, as it is hypothesized to contribute to a more favorable side-effect profile compared to non-selective opioids.

Table 2: Receptor Binding Affinities (Ki) of **UFP-512** and Related Compounds



Compound	δ-Opioid Receptor (Ki, nM)	μ-Opioid Receptor (Ki, nM)	к-Opioid Receptor (Ki, nM)	Selectivity (μ/δ)	Reference
UFP-512	High Affinity	Low Affinity	Low Affinity	High	
Dmt-Tic-OH	0.022	3300	-	150,000	-
N-Me-Dmt- Tic-OH	0.2	>10000	-	>50,000	-

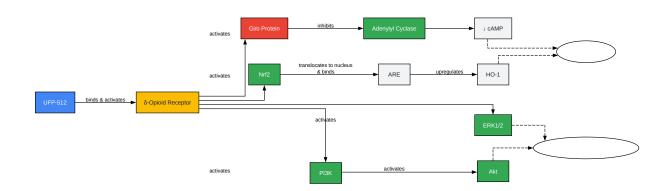
Table 3: Functional Activity of UFP-512

Assay	Parameter	Value	Cell Line	Reference
cAMP Accumulation	EC50	Potent	HEK293	
cAMP Accumulation	Emax	Full Agonist	HEK293	_

### **Mechanism of Action and Signaling Pathways**

**UFP-512** exerts its effects by activating  $\delta$ -opioid receptors, which are G-protein coupled receptors (GPCRs). Upon activation, the receptor initiates a cascade of intracellular signaling events.





Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of **UFP-512** via the  $\delta$ -opioid receptor.

Key signaling events initiated by **UFP-512** include:

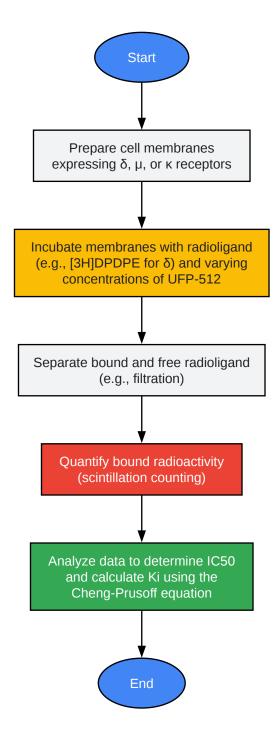
- Inhibition of Adenylyl Cyclase: Activation of the inhibitory G-protein (Gi/o) leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- Activation of PI3K/Akt Pathway: UFP-512 has been shown to activate the phosphoinositide
   3-kinase (PI3K)/Akt signaling pathway.
- Modulation of MAP Kinase Pathways: UFP-512 can induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
- Activation of Nrf2: UFP-512 can also activate the nuclear factor erythroid 2-related factor 2
   (Nrf2), a transcription factor that plays a key role in the antioxidant response.

### **Experimental Protocols**



## Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol is a generalized procedure for determining the binding affinity of **UFP-512** to opioid receptors.



Click to download full resolution via product page



#### Figure 2: Workflow for a radioligand binding assay.

- Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
   Resuspend the membrane pellet in the assay buffer.
- Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]DPDPE for δ-receptors), and a range of concentrations of UFP-512.
- Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the UFP-512 concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## cAMP Accumulation Assay for Functional Activity (EC50)

This protocol outlines a method to assess the functional agonist activity of **UFP-512** by measuring its effect on cAMP levels.

- Cell Culture: Plate cells expressing the δ-opioid receptor (e.g., HEK293 or CHO cells) in a 96-well plate and grow to confluence.
- Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Stimulation: Add varying concentrations of UFP-512 to the cells and stimulate adenylyl cyclase with forskolin.



- Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or TR-FRET based).
- Data Analysis: Plot the cAMP concentration against the logarithm of the UFP-512 concentration to generate a dose-response curve and determine the EC50 and Emax values.

### **ERK1/2 Phosphorylation Assay**

This protocol describes a general method to measure the effect of **UFP-512** on ERK1/2 phosphorylation.

- Cell Culture and Starvation: Plate cells in a 96-well plate and, once confluent, serum-starve them for a defined period (e.g., 24 hours) to reduce basal ERK phosphorylation.
- Agonist Treatment: Treat the cells with various concentrations of UFP-512 for a short duration (e.g., 5-10 minutes).
- Cell Lysis: Lyse the cells to extract the proteins.
- Detection: Measure the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using an immunoassay method such as Western blotting, ELISA, or In-Cell Western.
- Data Analysis: Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the logarithm of the UFP-512 concentration to determine the potency and efficacy of ERK activation.

### In Vivo Applications and Future Directions

In vivo studies have demonstrated that **UFP-512** exhibits significant antinociceptive effects in models of inflammatory and neuropathic pain. Furthermore, it has shown promise in preclinical models of anxiety and depression, suggesting its potential as a novel therapeutic for mood disorders. The lack of tolerance development observed in some studies with chronic administration is a particularly encouraging finding.

Future research will likely focus on further elucidating the downstream signaling pathways of **UFP-512**, exploring its therapeutic potential in a wider range of disease models, and



developing analogues with improved pharmacokinetic properties for clinical development. The high selectivity of **UFP-512** for the  $\delta$ -opioid receptor makes it an invaluable tool for dissecting the physiological roles of this receptor and a promising lead compound for the development of next-generation therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthesis of a potent and selective 18F-labeled δ-opioid receptor antagonist derived from the Dmt-Tic pharmacophore for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [UFP-512: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683366#chemical-structure-and-properties-of-ufp-512]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com